molecular formula C5H5ClN2O B1589331 2-Chloro-3-methoxypyrazine CAS No. 40155-28-0

2-Chloro-3-methoxypyrazine

Cat. No. B1589331
CAS No.: 40155-28-0
M. Wt: 144.56 g/mol
InChI Key: PUMFABSDZOUISK-UHFFFAOYSA-N
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Patent
US04343802

Procedure details

A mixture of 0.1 mole of 2,3-dichloropyrazine and 2.3 g. (0.1 mole) of sodium in 160 ml. of anhydrous methanol is refluxed 5-10 hours, and poured into water. The product is extracted with ether or chloroform and recrystallized from a suitable solvent such as ethanol to give pure 2-chloro-3-methoxypyrazine.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.1 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](Cl)=[N:6][CH:5]=[CH:4][N:3]=1.[Na].[CH3:10][OH:11]>O>[Cl:1][C:2]1[C:7]([O:11][CH3:10])=[N:6][CH:5]=[CH:4][N:3]=1 |^1:8|

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
ClC1=NC=CN=C1Cl
Step Two
Name
Quantity
0.1 mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The product is extracted with ether or chloroform
CUSTOM
Type
CUSTOM
Details
recrystallized from a suitable solvent such as ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=CN=C1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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